molecular formula C13H10BrNO3S2 B2569462 3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 299950-16-6

3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2569462
CAS No.: 299950-16-6
M. Wt: 372.25
InChI Key: DFQKHXIVYFGVOP-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the rhodanine-3-carboxyalkyl family, characterized by a 1,3-thiazolidin-4-one core substituted with a (4-bromophenyl)methylidene group at the C-5 position and a propanoic acid chain at the N-3 position. Its Z-configuration at the C-5 exocyclic double bond is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or receptors . The bromine atom on the phenyl ring introduces steric bulk and electron-withdrawing effects, influencing both physicochemical properties (e.g., solubility, logP) and binding affinity.

Properties

IUPAC Name

3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3S2/c14-9-3-1-8(2-4-9)7-10-12(18)15(13(19)20-10)6-5-11(16)17/h1-4,7H,5-6H2,(H,16,17)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQKHXIVYFGVOP-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound can be achieved via a multi-step reaction process. One common approach involves the condensation of a thiazolidinone derivative with a 4-bromobenzaldehyde under acidic or basic conditions. The resulting product is then subjected to further modifications, such as oxidation and addition of a propanoic acid group.

Industrial Production Methods: Large-scale production often involves optimizing the reaction conditions to maximize yield and purity. This includes adjusting temperature, pressure, and solvent systems. Catalysts may be used to speed up the reaction and improve selectivity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Can occur at the sulfur atom or the thiazolidinone ring, leading to sulfoxides or sulfones.

  • Reduction: Hydrogenation may reduce the double bonds or the carbonyl group.

  • Substitution: Halogen exchange reactions at the bromophenyl group are common.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

  • Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

  • Substitution: Sodium iodide in acetone (Finkelstein reaction) for halogen exchange.

Major Products:

  • Oxidation products such as sulfoxides or sulfones.

  • Reduced products including alcohols or amines, depending on the conditions.

  • Substituted phenyl derivatives with various halogens.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with enzymes and proteins due to its unique structure.

Medicine: Explored for its therapeutic potential, possibly in anti-inflammatory or anticancer applications.

Industry: Potential use in materials science for the development of novel polymers or coatings.

Mechanism of Action

The compound's effects are largely due to its ability to interact with biological molecules. The thiazolidinone core can bind to enzyme active sites, potentially inhibiting their activity. The bromophenyl group may enhance its binding affinity or specificity. Pathways involved could include inhibition of specific kinases or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., Br in the target compound) enhance target binding through hydrophobic interactions and halogen bonding .
  • Electron-donating groups (e.g., methoxy in ) increase solubility but may reduce membrane permeability.
  • Bulky substituents (e.g., pentoxyphenyl in ) improve steric complementarity with enzyme active sites.

Acid Chain Length: Propanoic acid chains (vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) pKa (Carboxylic Acid)
Target Compound 385.29 3.8 0.12 4.2
3g 358.37 2.5 1.5 3.9
Epalrestat 319.38 3.1 0.8 4.5
Compound 3i 437.29 4.2 0.07 4.0

Key Observations:

  • The bromine atom in the target compound increases molecular weight and logP, reducing aqueous solubility compared to furyl or methoxy analogs .
  • Lower pKa values correlate with enhanced ionization at physiological pH, improving bioavailability .

Antibacterial Activity:

  • The target compound demonstrated binding to M. tuberculosis shikimic acid kinase (MtSK) with a GOLD Score of 58.7, comparable to compound 2 (GOLD Score: 59.3) but with distinct solvent-accessible surface area (SASA) dynamics during MD simulations .
  • In contrast, furyl-substituted analogs (e.g., 3g) showed moderate activity, likely due to reduced halogen-mediated interactions .

Enzyme Inhibition:

  • Epalrestat’s acetic acid chain and cinnamaldehyde fragment enable potent aldose reductase inhibition (IC50: 0.72 µM), while the target compound’s propanoic acid chain may favor alternative targets like MtSK .

Apoptosis Modulation:

Research Findings from Molecular Dynamics (MD)

  • The target compound exhibited stable RMSD (<2.0 Å) during 100 ns MD simulations, with persistent hydrogen bonding to MtSK’s Arg112 and Lys15 residues .
  • In contrast, compound 2 (with a 2-oxoindol-3-ylidene group) showed higher conformational flexibility, leading to reduced binding stability .

Biological Activity

3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (CAS No. 299950-16-6) is a complex organic compound belonging to the thiazolidinone class. Its unique structure, characterized by a bromophenyl group and a thiazolidinone ring, suggests potential biological activities, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₃H₁₀BrN₁O₃S₂
Molecular Weight372.26 g/mol
CAS Number299950-16-6
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, which can modulate various biochemical pathways. This interaction is facilitated by the unique functional groups present in its structure.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidinone derivatives can effectively inhibit the growth of various bacterial strains.

Case Study:
In vitro tests showed that derivatives of thiazolidinones had Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria, indicating promising antimicrobial potential.

Cytotoxicity and Antitumor Effects

The cytotoxic effects of this compound have been assessed using various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined in studies involving cell lines such as K562 and MCF7.

Cell LineIC50 (µM)
K56283.20
MCF7>100

These results suggest that while the compound exhibits some cytotoxic activity, it may not be as potent as established anticancer agents like doxorubicin.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. The results indicate that it has a favorable binding energy with PPARγ and VEGFR2, which are crucial in cancer biology and metabolic regulation.

TargetBinding Energy (kcal/mol)Inhibition Constant (Ki, µM)
PPARγ-8.470.62
VEGFR2-9.430.121

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and moderate bioavailability. It is important for drug development as it indicates the potential for effective systemic delivery.

Summary of Pharmacokinetics

PropertyValue
GI AbsorptionHigh
Blood-Brain Barrier (BBB)Not permeant
CYP InhibitionYes (CYP1A2, CYP2C19)

Q & A

Q. What are the standard synthetic routes for preparing 3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid?

The compound is synthesized via condensation of 4-bromobenzaldehyde derivatives with thiosemicarbazide intermediates, followed by cyclization. A typical protocol involves refluxing a mixture of 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, sodium acetate, and 4-bromobenzaldehyde in acetic acid for 2.5–3 hours. The product is isolated by filtration and recrystallized from acetic acid or DMF-ethanol mixtures . Key parameters include stoichiometric ratios (e.g., 1:1 aldehyde-to-thiosemicarbazide) and catalyst selection (e.g., sodium acetate for pH control).

Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?

The (5Z)-configuration is verified using nuclear Overhauser effect (NOE) NMR spectroscopy. Irradiation of the methylidene proton (δ ~8.3 ppm) shows NOE correlations with aromatic protons on the 4-bromophenyl group, confirming spatial proximity. Additionally, FT-IR analysis of C=N stretching frequencies (~1610–1601 cm⁻¹) and X-ray crystallography (where available) provide structural validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Identifies functional groups (e.g., C=O at ~1702 cm⁻¹, C=S at ~1247 cm⁻¹) .
  • 1H/13C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.5–8.4 ppm, propanoic acid protons at δ 2.3–3.1 ppm) .
  • UV-Vis : Detects π→π* transitions in the thiazolidinone core (~300–350 nm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Catalyst Screening : Replace sodium acetate with ionic liquids (e.g., [BMIM]BF₄) to enhance cyclization efficiency .
  • Solvent Optimization : Use DMF-acetic acid mixtures (1:2 v/v) to balance solubility and reaction rate .
  • Microwave-Assisted Synthesis : Reduce reaction time from 3 hours to 20–30 minutes while maintaining yields >65% . Contradictions in yield data (e.g., 48% vs. 68% in similar derivatives) may arise from substituent electronic effects or recrystallization solvent choices .

Q. What computational methods are suitable for predicting the compound’s reactivity and bioactivity?

  • DFT Calculations : Model the electrophilicity of the exocyclic double bond (e.g., Fukui indices) to predict nucleophilic attack sites .
  • Molecular Docking : Screen against biological targets (e.g., COX-2, EGFR kinases) using AutoDock Vina. The 4-bromophenyl group enhances hydrophobic interactions in enzyme binding pockets .
  • QSAR Studies : Correlate substituent effects (e.g., bromo vs. nitro groups) with antimicrobial activity (IC₅₀ values) .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Dose-Response Profiling : Test across a wide concentration range (0.1–100 µM) to distinguish selective activity from non-specific toxicity .
  • Metabolic Stability Assays : Use liver microsomes to assess if cytotoxicity arises from reactive metabolites .
  • Target-Specific Assays : Evaluate inhibition of bacterial dihydrofolate reductase vs. human topoisomerase II to clarify mechanistic divergence .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Co-crystallization : Add small-molecule auxiliaries (e.g., 4-dimethylaminopyridine) to stabilize lattice packing .
  • Solvent Engineering : Use mixed solvents (e.g., DMSO/water) to slow nucleation and improve crystal quality .
  • Low-Temperature Crystallography : Collect data at 100 K to minimize thermal motion artifacts .

Methodological Considerations

Q. How are by-products (e.g., E-isomers or dimerized species) identified and minimized?

  • HPLC-PDA : Use reverse-phase C18 columns (MeCN/H2O gradient) to separate Z/E isomers (retention time differences ~2–3 minutes) .
  • Kinetic Control : Maintain reaction temperatures below 80°C to suppress dimerization via Michael addition .
  • Additive Screening : Introduce radical scavengers (e.g., BHT) to inhibit oxidative side reactions .

Q. What in vitro models are appropriate for evaluating the compound’s anti-inflammatory potential?

  • RAW 264.7 Macrophages : Measure NO production (Griess assay) after LPS stimulation .
  • COX-2 Inhibition Assays : Use fluorogenic substrates (e.g., scopoletin) to quantify enzyme activity .
  • Cytokine Profiling : Employ ELISA kits for TNF-α and IL-6 quantification in supernatants .

Data Analysis and Reporting

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Standardize Protocols : Use calibrated differential scanning calorimetry (DSC) at 10°C/min heating rates .
  • Sample Purity : Verify via elemental analysis (C, H, N, S within ±0.4% of theoretical) .
  • Interlab Comparisons : Share samples with collaborating labs to isolate instrumentation biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.